molecular formula C15H18N2O2S B11117196 2,4,5-trimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide

2,4,5-trimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B11117196
M. Wt: 290.4 g/mol
InChI Key: IBNJCJUDFNYIDJ-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzenesulfonamide core with methyl groups and a pyridine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or sulfides.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2,4,5-trimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonamide group is known to interact with active sites of enzymes, potentially inhibiting their function. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-trimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide is unique due to the specific positioning of the methyl groups and the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

2,4,5-trimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H18N2O2S/c1-10-5-6-15(16-9-10)17-20(18,19)14-8-12(3)11(2)7-13(14)4/h5-9H,1-4H3,(H,16,17)

InChI Key

IBNJCJUDFNYIDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C

Origin of Product

United States

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